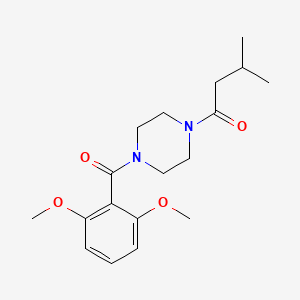![molecular formula C16H12N2O3S B5546477 [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)
[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid, commonly known as QTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QTA belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Havaldar and Patil (2008) demonstrates the synthesis of derivatives from the reaction of [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid-N'-(substituted phenyl)-thiosemicarbazides. These compounds were screened for biological activity, highlighting the potential for pharmaceutical applications (Havaldar & Patil, 2008).
- In 2018, Awad et al. synthesized α-aminophosphonates based on the quinazolinone moiety. These compounds displayed significant anti-proliferative activity against various cancer cell lines, suggesting their potential in anticancer therapies (Awad et al., 2018).
Antibacterial and Antifungal Properties
- Sanghani et al. (2009) synthesized 4-oxo-thiazolidine derivatives, which showed promising antibacterial and antifungal activities. This indicates the compound's utility in developing new antimicrobial agents (Sanghani et al., 2009).
- Another study by Patel et al. (2010) on (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones revealed remarkable antibacterial and antifungal activities, further supporting its application in antimicrobial drug development (Patel et al., 2010).
Analgesic Activity
- Osarodion (2023) synthesized derivatives exhibiting significant analgesic activity. This finding suggests potential use in pain management therapies (Osarodion, 2023).
Anticancer and Anticonvulsant Potential
- Berest et al. (2011) synthesized N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. The study revealed in vitro anticancer activity, highlighting its utility in cancer therapy (Berest et al., 2011).
- Bunyatyan et al. (2020) focused on the anticonvulsant activity of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2h)-quinazolinyl)-acetamides, indicating its potential use in epilepsy treatment (Bunyatyan et al., 2020).
Metal Complex Formation
- Hussien et al. (2017) studied metal complexes of 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, indicating the compound's role in forming complexes with various metal ions. These complexes were tested for antibacterial and antifungal activities (Hussien et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(20)10-22-16-17-13-9-5-4-8-12(13)15(21)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQFFYVRMYCNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)
![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)


![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)
![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)
![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)
![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)
![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)